Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
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Overview
Description
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is a chemical compound with the molecular formula C₁₁H₁₂N₆O₅S and a molecular weight of 340.32 g/mol .
- It is an impurity of Cefazolin, specifically known as Cefazolin impurity X3 .
- As an organic compound, it contains a thiadiazole ring and a thioether group.
Preparation Methods
- The synthetic route for Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetic acid .
- Industrial production methods may vary, but this compound is typically synthesized in the laboratory.
Chemical Reactions Analysis
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented, but further research would be needed to explore this aspect.
Scientific Research Applications
- In scientific research, this compound may find applications in proteomics studies or other biochemical investigations .
- Its use in chemistry, biology, medicine, and industry requires further exploration.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is not readily available.
- Investigating its molecular targets and pathways would be essential for a comprehensive understanding.
Comparison with Similar Compounds
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol’s uniqueness lies in its specific structure.
- Similar compounds in terms of thiadiazole derivatives would need to be identified through further research.
Remember that this information is based on available data, and additional studies may provide deeper insights into the compound’s properties and applications
Properties
Molecular Formula |
C11H12N6O5S |
---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22) |
InChI Key |
YGQTUWKIILQPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO |
Origin of Product |
United States |
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